molecular formula C21H21NO4 B557567 Fmoc-Inp-OH CAS No. 148928-15-8

Fmoc-Inp-OH

Cat. No.: B557567
CAS No.: 148928-15-8
M. Wt: 351,41 g/mole
InChI Key: OJYOOHSQOIDDOO-UHFFFAOYSA-N
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Description

Fmoc-Inp-OH: , also known as 1-fluorenylmethyloxycarbonyl-piperidine-4-carboxylic acid, is a derivative of piperidine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it highly valuable in organic synthesis .

Mechanism of Action

Target of Action

Fmoc-Inp-OH, also known as FMOC-ISONIPECOTIC ACID, is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain .

Mode of Action

This compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine group during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of this compound’s action is the protection of amine groups during peptide synthesis . This allows for the selective addition of amino acids to the peptide chain without unwanted side reactions . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile , meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The temperature and pH of the environment can also influence the efficiency of the Fmoc protection and deprotection processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Fmoc-Inp-OH is unique due to its specific structure, which includes a piperidine ring. This structure provides distinct properties that are valuable in peptide synthesis, particularly in terms of stability and ease of deprotection .

Biological Activity

Introduction

Fmoc-Inp-OH (Fluorenylmethyloxycarbonyl-2-indolepropionic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The indolepropionic acid moiety contributes to its biological properties, particularly its interactions with biological targets.

Structural Formula

The structural formula of this compound can be represented as follows:

C19H19NO3\text{C}_{19}\text{H}_{19}\text{N}\text{O}_3

Molecular Weight: 313.36 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thus potentially mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells and other tumor cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cells

In a study examining the effects of this compound on MCF-7 cells:

  • IC50 Value: Approximately 15 µM
  • Mechanism: Induction of apoptosis via mitochondrial pathway activation
  • Cell Cycle Impact: Arrest at the G1 phase

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
AntioxidantScavenges free radicals
CytotoxicityInhibits cancer cell growth
Apoptosis InductionActivates apoptotic pathways

Comparative Studies

Comparative studies involving similar compounds have highlighted the unique properties of this compound. For instance, while other Fmoc-protected amino acids exhibit varying degrees of biological activity, this compound's dual role as an antioxidant and anticancer agent sets it apart.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOOHSQOIDDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371400
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148928-15-8
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine-4-carboxylic acid (15.00 g, 116 mmol) was added to a solution of sodium hydrogen carbonate (12.7 g, 151 mmol) in water (200 mL) and the mixture was stirred for 10 min. A solution of 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy-2,5-pyrrolidinedione (Fmoc-OSu; 46.9 g, 139 mmol) in tetrahydrofuran (400 mL) was added. The solution was stirred at room temperature for 20 h and then acidified to pH 1 with 3 M HCl (500 mL). The mixture was extracted with ethyl acetate (200 mL then 100 mL) and the combined organic layers were washed with saturated brine (3×100 mL), dried (Na2SO4), filtered and concentrated to approximately 100 mL. Crystallization occurred on concentration. The mixture was allowed to stand for 2 h, then the solid was filtered off, washed with ethyl acetate and dried in a vacuum oven at 60° C. to give N-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid (34.51 g, 85%) as a white solid, mp 187-189° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 10.0 g (77.4 mmol) of isonipecotic acid (Aldrich) in 1N sodium carbonate/dioxane (1:1) at 0° C., was added 21.1 g (77.4 mmol) of 9-fluorenylmethylsuccinimidyl carbonate, portionwise. After 14 h, the dioxane was removed in vacuo, and the suspension diluted with 1200 mL of water. After extraction with 2 portions of ether (discarded), the aqueous solution was cooled in an ice bath and acidified to pH 3 with concentrated hydrochloric acid. The slurry was extracted twice with ethyl acetate and the combined organics washed with water, brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated to 500 mL, diluted with 700 mL of hexane, and placed in a refrigerator overnight. The product was collected on a filter and dried in vacuo to give 25.8 g (95%) of N-FMOC-isonipecotic acid as a colorless solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
9-fluorenylmethylsuccinimidyl carbonate
Quantity
21.1 g
Type
reactant
Reaction Step One
Name
sodium carbonate dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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